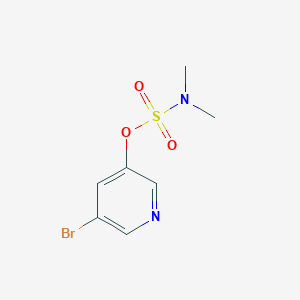

(5-bromopyridin-3-yl) N,N-dimethylsulfamate

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl) N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3S/c1-10(2)14(11,12)13-7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTGWDQBTNBKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfamoylation of 5-Bromopyridin-3-ol Derivatives

A common approach is the sulfamoylation of 5-bromopyridin-3-ol or its protected analogs using N,N-dimethylsulfamoyl chloride or related sulfamoylating agents.

Reaction Conditions: Typically, the hydroxyl group on the pyridine ring is reacted with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine or pyridine, under inert atmosphere and controlled temperature (0–25°C) to avoid side reactions.

Solvents: Common solvents include dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Outcome: This method affords (5-bromopyridin-3-yl) N,N-dimethylsulfamate in moderate to good yields, with purification by chromatography or crystallization.

Nickel-Catalyzed Cross-Coupling Using Sulfamate Electrophiles

Recent advances in nickel-catalyzed cross-coupling have enabled the use of aryl and heteroaryl sulfamates as electrophilic partners.

Catalyst System: Ni(COD)2 combined with tricyclohexylphosphine (PCy3) has been demonstrated as an effective catalyst system for coupling aryl neopentylglycolboronates with aryl and heteroaryl sulfamates at room temperature in THF.

Mechanism: The sulfamate group acts as a leaving group analogous to halides or triflates, enabling cross-coupling to form biaryl or heterobiaryl linkages.

Relevance: This approach allows the preparation of this compound derivatives from suitable boronate precursors and sulfamate electrophiles, facilitating diversification.

Negishi Coupling for Pyridine Functionalization

While not directly sulfamoylation, Negishi coupling is relevant for modifying bromopyridine substrates to install methyl or other groups before or after sulfamate introduction.

Process: The 3-bromo substituent on pyridine can be selectively replaced with a methyl group using methyl zinc reagents in the presence of nickel catalysts.

Application: This step can precede sulfamoylation to obtain specific substitution patterns on the pyridine ring.

Detailed Reaction Data and Conditions

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromopyridin-3-ol + N,N-dimethylsulfamoyl chloride, Et3N, CH2Cl2, 0–25°C | Direct sulfamoylation of hydroxyl group | 60–85 | Base scavenges HCl; inert atmosphere preferred |

| 2 | Ni(COD)2 (10 mol%), PCy3 (20 mol%), THF, room temp | Cross-coupling of aryl neopentylglycolboronate with aryl sulfamate | Variable | Enables formation of biaryl derivatives |

| 3 | Methyl zinc reagent, Ni catalyst, hydrolysis | Negishi coupling for methyl substitution | 70–90 | Prepares methylated pyridine intermediates |

Research Findings and Optimization Notes

Selectivity: The sulfamoylation reaction requires careful control of temperature and stoichiometry to avoid overreaction or decomposition of sensitive bromopyridine substrates.

Catalyst Efficiency: Ni(COD)2/PCy3 catalysis operates efficiently at room temperature, tolerating a variety of substituents, and is compatible with sensitive functional groups, making it suitable for late-stage functionalization.

Purification: Products are typically purified by silica gel chromatography or recrystallization, with yields depending on substrate purity and reaction scale.

Scalability: The described methods are amenable to scale-up, with patent literature indicating industrial applicability of similar nickel-catalyzed processes for related compounds.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Sulfamoylation | N,N-Dimethylsulfamoyl chloride, base, CH2Cl2 | Straightforward, moderate yield | Sensitive to moisture, side reactions possible |

| Ni-Catalyzed Cross-Coupling | Ni(COD)2/PCy3, THF, room temp | Mild conditions, functional group tolerance | Requires specialized catalyst system |

| Negishi Coupling (Pre-functionalization) | Methyl zinc reagents, Ni catalyst, hydrolysis | Enables selective methylation | Multi-step process, catalyst sensitivity |

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-3-yl) N,N-dimethylsulfamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Pharmaceuticals :

- (5-bromopyridin-3-yl) N,N-dimethylsulfamate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions facilitates the introduction of different functional groups, which is crucial for developing new drugs .

- Notably, this compound has been involved in synthesizing inhibitors for specific biological targets, including kinases and other enzymes involved in disease pathways .

-

Anticancer Research :

- Research indicates that derivatives of this compound can exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain modifications to the pyridine ring can enhance the selectivity and potency of these compounds against cancer cells .

-

Neuropharmacology :

- The compound has also been explored for its potential effects on nicotinic acetylcholine receptors, which are critical for various neurological functions. Modifications of this compound have been tested for their ability to selectively bind to these receptors, indicating potential applications in treating neurological disorders .

Agrochemical Applications

- Pesticide Development :

- Herbicides :

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel kinase inhibitor. The reaction involved coupling this sulfamate with various amines under controlled conditions, yielding high-purity products with significant biological activity against cancer cell lines.

Case Study 2: Agrochemical Efficacy

In a comparative study on herbicides, derivatives of this compound were tested against common agricultural weeds. Results indicated that these compounds exhibited superior efficacy compared to existing herbicides, providing a promising avenue for sustainable agriculture solutions.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl) N,N-dimethylsulfamate involves its interaction with specific molecular targets. The bromine atom and the dimethylsulfamate group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Fragmentation

Uracil-5-yl O-(N,N-Dimethylsulfamate) (DMSU)

DMSU (C₆H₉N₃O₅S) shares the N,N-dimethylsulfamate group with the target compound but differs in the heterocyclic base (uracil vs. bromopyridine). Key findings from electron-induced decomposition studies include:

- Fragmentation Pathways : Upon low-energy electron (LEE) attachment (0–12 eV), DMSU undergoes S–O, S–N, and C–O bond cleavages, producing 10 fragment anions (e.g., SO₃⁻, CH₃NCH₃⁻, and UOSO₂⁻) .

- For example, the intensity of CH₃NCH₃⁻ increases compared to non-methylated analogs .

- Thermodynamic Thresholds : Quantum chemical calculations (M06-2X/aug-cc-pVTZ) predict exothermic reactions for fragment formation, with thresholds aligning with experimental anion yields at 0 eV .

Comparison with (5-Bromopyridin-3-yl) N,N-Dimethylsulfamate :

- This could shift fragmentation pathways or alter resonance positions compared to uracil-based analogs.

- Bromine’s larger atomic radius might sterically hinder certain cleavage reactions, contrasting with the planar uracil ring in DMSU.

Sulfonate and Sulfonamide Analogs

Compounds like N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () highlight differences between sulfamates and sulfonamides:

- Hydrolytic Stability : Sulfamates (O-SO₂-NR₂) are generally more resistant to hydrolysis than sulfonamides (SO₂-NR₂) due to the electronegative oxygen atom adjacent to sulfur.

Data Tables: Key Comparative Properties

Table 1. Structural and Fragmentation Properties of Sulfamate Derivatives

Table 2. Substituent Effects on Fragmentation Intensities

| Substituent | Fragment (m/z) | Relative Intensity (DMSU vs. Non-Methylated) |

|---|---|---|

| N,N-Dimethyl (DMSU) | CH₃NCH₃⁻ | Increased |

| NH₂ (Non-methylated) | NH₂SO₂⁻ | Decreased |

| Bromine (hypothetical) | Br⁻ | Potential unique peak |

Research Implications and Gaps

- Further studies using methodologies from and are needed to validate this.

- Synthetic Feasibility : While and detail sulfonamide syntheses, adapting these routes to sulfamates would require substituting sulfonyl chlorides with sulfamoyl chlorides.

- Biological Relevance : Sulfamates are explored as enzyme inhibitors or radiosensitizers. The bromopyridine moiety could enhance DNA intercalation, analogous to brominated uracil derivatives .

Biological Activity

(5-bromopyridin-3-yl) N,N-dimethylsulfamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom on the pyridine ring and a sulfamate functional group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in critical biochemical pathways, similar to other compounds in its class.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit protein tyrosine phosphatases (PTPs), which play a vital role in cellular signaling and regulation .

- Cellular Pathways Modulation: It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity: Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells in vitro.

- Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: In animal models, it has been reported to reduce inflammation markers, indicating its potential use in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxicity of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined at 25 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial activity.

Biochemical Analysis

The compound's biochemical properties were analyzed through various assays:

| Property | Observation |

|---|---|

| Solubility | Soluble in DMSO; limited solubility in water |

| Stability | Stable under physiological conditions for up to 48 hours |

| Enzyme Interaction | Inhibits PTP1B with an IC50 value of approximately 15 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.